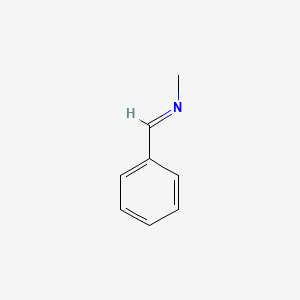

N-Benzylidenemethylamine

描述

Significance of Imine Compounds and Schiff Bases in Organic Synthesis and Chemical Biology

Imines, and their subclass Schiff bases, are organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgresearchgate.net This functional group is of paramount importance in organic synthesis, largely due to its versatility. The electrophilic carbon and nucleophilic nitrogen within the C=N bond create prime opportunities for binding with various reagents, facilitating the formation of new carbon-nitrogen bonds—a critical step in the synthesis of nitrogen-containing molecules like amino acids, alkaloids, and pharmaceuticals. gsconlinepress.comscispace.com Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netgsconlinepress.com They are not only crucial intermediates but also serve as ligands for preparing metal complexes with diverse structures and applications in catalysis. wikipedia.orgresearchgate.netscirp.org

In the realm of chemical biology, Schiff bases are fundamental. They are common enzymatic intermediates where an amine group from an enzyme, such as a lysine (B10760008) residue, reacts with a carbonyl group from a substrate or cofactor. wikipedia.org For example, the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) forms a Schiff base with a lysine residue, which is a key step in the biosynthesis and metabolism of amino acids. wikipedia.orgscispace.com The structural similarities of Schiff bases to natural biological compounds and the reactivity of their azomethine group (-N=CH-) are crucial for understanding biological transformation mechanisms. scirp.org Their broad spectrum of biological activities, including antimicrobial and antiviral properties, has made them a significant area of study in medicinal chemistry. wikipedia.orggsconlinepress.comscirp.org

Fundamental Role of N-Benzylidenemethylamine as a Model Imine and Synthetic Intermediate

This compound (C₈H₉N) is an archetypal aldimine, synthesized from the condensation of benzaldehyde (B42025) and methylamine (B109427). orgsyn.org Its straightforward structure makes it an excellent model for studying the fundamental chemical properties and reactivity of the imine functional group. nih.govicevirtuallibrary.com Theoretical studies, such as those on hydrocyanation and hydrosilylation, frequently employ this compound as the model substrate to elucidate reaction mechanisms and the energetics of catalysis. nih.govresearchgate.net

Beyond its role as a model compound, this compound is a versatile synthetic intermediate. It is a key precursor in the synthesis of more complex molecules, particularly in the creation of secondary amines and various heterocyclic compounds. encyclopedia.pub A notable application is its reaction with Grignard reagents, such as benzylmagnesium chloride, to produce N-methyl-1,2-diphenylethylamine, a building block for other complex molecules. orgsyn.org Furthermore, it participates in cycloaddition reactions to form heterocyclic structures like pyrroles. grafiati.comuzh.ch The imine is also a substrate for advanced biocatalytic transformations, including asymmetric reduction by imine reductase (IRED) enzymes to produce chiral amines, which are highly valuable in the pharmaceutical industry. researchgate.net

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | chemsrc.comnih.govthermofisher.com |

| Molecular Weight | 119.16 g/mol | chemsrc.comnih.gov |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Boiling Point | 75-80 °C at 18 mmHg | chemsrc.comchemicalbook.comfishersci.com |

| Density | 0.967 g/mL at 25 °C | chemsrc.comchemicalbook.com |

| Refractive Index | n20/D 1.552 | chemsrc.comchemicalbook.com |

| Flash Point | > 112 °C (> 233.6 °F) | fishersci.com |

| CAS Number | 622-29-7 | nih.govchemicalbook.com |

Applications as a Synthetic Intermediate

The utility of this compound as a building block in organic synthesis is demonstrated in various reactions.

| Reaction Type | Reagent(s) | Product | Significance | Reference |

| Grignard Reaction | Benzylmagnesium chloride | N-methyl-1,2-diphenylethylamine | Synthesis of complex secondary amines | orgsyn.org |

| Hydrosilylation | Trimethylhydrosilane (HSiMe₃) with Iron catalyst | Hydrosilylated amine product | Catalytic C-N bond functionalization | nih.gov |

| Hydrocyanation | Hydrogen Cyanide (HCN) with Halogen-bond donor catalyst | α-aminonitrile | Synthesis of amino acid precursors | researchgate.net |

| Cycloaddition | Dimethyl maleate | Substituted pyrrolidine | Formation of N-heterocyclic compounds | grafiati.com |

| Biocatalytic Reduction | Imine Reductase (IRED) | Chiral N-methylbenzylamine | Asymmetric synthesis of optically active amines | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

N-methyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGGPKOEKKUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060750 | |

| Record name | Methanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-29-7 | |

| Record name | N-(Phenylmethylene)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidenemethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylidene(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Benzylidenemethylamine and Its Derivatives

Conventional and Optimized Preparative Routes

The classical approach to synthesizing N-Benzylidenemethylamine involves the condensation of an aldehyde with a primary amine. acs.orghawaii.edu This section details the specifics of this reaction and methods to enhance its efficiency.

Condensation Reactions of Benzaldehyde (B42025) with Methylamine (B109427)

The most direct and practical method for preparing this compound is the condensation reaction between benzaldehyde and methylamine. orgsyn.orgorgsyn.org This reaction involves the nucleophilic addition of methylamine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of an imine. acs.org

One established procedure involves cooling a solution of benzaldehyde in a solvent like benzene (B151609) or toluene (B28343). orgsyn.orgprepchem.com Anhydrous methylamine, dissolved in the same solvent, is then added to the cooled benzaldehyde solution. orgsyn.orgprepchem.com The reaction is often initially exothermic, indicated by the solution becoming warm. orgsyn.org To drive the reaction to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. orgsyn.orggoogle.com

Another documented method involves passing methylamine gas into a solution of benzaldehyde in benzene containing a drying agent like magnesium sulfate. prepchem.com This approach also facilitates the removal of water, thereby shifting the equilibrium towards the formation of the imine product.

Yield Optimization and Reaction Conditions

Optimizing the yield and reaction conditions is crucial for the efficient synthesis of this compound. Several factors, including temperature, solvent, and the use of catalysts or promoters, can significantly influence the outcome of the condensation reaction.

In a conventional setup, cooling the initial reaction mixture to around 0-10°C helps to control the initial exothermic reaction. orgsyn.orgprepchem.com Subsequently, refluxing the mixture with a Dean-Stark trap allows for the continuous removal of water, which is essential for achieving high yields of 87–95%. orgsyn.org The reaction time can be approximately 3 hours for the complete separation of the theoretical amount of water. orgsyn.org

A study utilizing toluene as the solvent at 0°C, with the rate of anhydrous monomethylamine addition controlled to maintain the temperature between 25-30°C, reported an 88% yield after 45 minutes. prepchem.com This highlights the importance of temperature control in optimizing the reaction.

Recent research has explored the use of catalysts to improve reaction efficiency. For instance, the use of poly(1-vinylimidazole) (PVIm) as a weak base catalyst has been shown to significantly enhance the conversion of benzaldehyde to this compound. icevirtuallibrary.com In the absence of a catalyst, the conversion at room temperature after 60 minutes was only 34%. icevirtuallibrary.com However, with the addition of PVIm at 60°C, a 100% conversion was achieved within a shorter reaction time. icevirtuallibrary.com The reusability of the catalyst for up to six consecutive runs with yields of 89-92% demonstrates a sustainable approach to the synthesis. icevirtuallibrary.com

Table 1: Optimization of this compound Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | Benzene | 10, then reflux | 3 hours | 87-95 | orgsyn.org |

| 2 | None | Toluene | 0, then 25-30 | 45 minutes | 88 | prepchem.com |

| 3 | None | Ethanol (B145695) | Room Temp | 60 minutes | 34 | icevirtuallibrary.com |

| 4 | PVIm | Ethanol | 60 | 45 minutes | 100 (conversion) | icevirtuallibrary.com |

| 5 | None | Methanol (B129727) | 24 | 6 hours | Not specified | google.com |

Sustainable and Green Chemistry Approaches in Imine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. tandfonline.combeilstein-journals.org This section explores several green chemistry approaches for the synthesis of this compound and other imines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. arabjchem.orgmdpi.com This technique has been successfully applied to the synthesis of various imine derivatives. researchgate.net The use of microwave assistance can promote reactions by efficiently heating the reactants, sometimes eliminating the need for a solvent. mdpi.com For instance, the synthesis of N-benzylidene-1H-benzo[d]imidazol-6-amine derivatives was achieved using microwave irradiation in the presence of ethanol and glacial acetic acid. researchgate.net While specific examples for this compound are not abundant, the general success of this method for imine synthesis suggests its potential applicability. arabjchem.orgnih.gov

Ultrasound Irradiation Techniques

Ultrasound irradiation is another green technique that can enhance chemical reactivity. organic-chemistry.org The application of ultrasound promotes the formation of imines by increasing the available surface area of solid catalysts and improving the solubility of reactants. organic-chemistry.org A series of imines have been synthesized in high yields through an ultrasound-assisted reaction of aldehydes and primary amines using silica (B1680970) as a promoter. capes.gov.brresearchgate.net This method offers the advantages of a simple work-up and significantly reduced reaction times, often around 10 minutes. researchgate.net The efficiency of this method has been demonstrated even on a larger scale, making it an attractive option for both laboratory and industrial applications. organic-chemistry.orgresearchgate.net The synthesis of various Schiff bases has been successfully promoted by ultrasound irradiation, often in the absence of a solvent, further highlighting its environmentally benign nature. asianpubs.org

Mechanochemical Synthesis

Mechanochemical synthesis, which involves grinding or milling solid reactants together, offers a solvent-free approach to chemical reactions. beilstein-journals.orgcolab.ws This method is gaining attention as a green and efficient way to produce various organic compounds, including imines. beilstein-journals.org A solvent-free, one-pot synthesis of N-methyl imines has been developed by grinding aromatic aldehydes and methylamine hydrochloride with a base like sodium hydrogen carbonate. researchgate.net This approach eliminates the need for hazardous solvents and expensive catalysts. researchgate.net Good to high yields were achieved, and the process was successfully scaled up for certain derivatives. researchgate.net The reaction proceeds by the mechanical energy breaking down the crystal lattice and bringing the reactants into close contact, facilitating the chemical transformation.

Table 2: Comparison of Green Synthesis Methods for Imines

| Method | Energy Source | Key Advantages | Typical Reaction Time | Solvent | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Microwaves | Rapid heating, shorter reaction times, higher yields | Minutes | Often solvent-free or reduced solvent | arabjchem.orgmdpi.com |

| Ultrasound Irradiation | Sound Waves | Increased surface area, improved solubility, short reaction times | ~10 minutes | Often solvent-free or in benign solvents | researchgate.netasianpubs.org |

| Mechanochemical | Mechanical Grinding | Solvent-free, simple work-up, avoids hazardous reagents | Varies (minutes to hours) | Solvent-free | beilstein-journals.orgresearchgate.net |

Catalytic Methods with Sustainable Catalysts

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace toxic, hazardous, and expensive conventional catalysts. Research has focused on biocompatible polymers, natural acids, and reusable heterogeneous systems for the synthesis of imines like this compound.

Poly(N-vinylimidazole) (PVIm) has emerged as a promising sustainable catalyst for imine synthesis. icevirtuallibrary.com It is a biocompatible, biodegradable, and water-soluble functional polymer that can act as a multi-tasking reagent in the condensation reaction between an aldehyde and an amine. icevirtuallibrary.comresearchgate.net PVIm's catalytic activity stems from its ability to reduce the activation energy and stabilize transition states through its hydrogen bond acceptor sites. icevirtuallibrary.comresearchgate.net Furthermore, it functions as a dehydrating agent by trapping the water molecules produced during the reaction. icevirtuallibrary.com

A key advantage of PVIm is its solid nature, making it easier and safer to handle than traditional catalysts like piperidine (B6355638) or pyridine. icevirtuallibrary.comresearchgate.net The synthesis of this compound from benzaldehyde and methylamine has been successfully demonstrated using PVIm in ethanol at room temperature. icevirtuallibrary.com Studies have optimized the reaction conditions, showing that catalyst quantity and molecular weight can influence reaction conversion and time. For instance, a 100% conversion was achieved using 100 mg of PVIm at 60°C. icevirtuallibrary.com The catalyst also shows excellent reusability; this compound was isolated in 89–92% yields after six consecutive runs with recycled PVIm. icevirtuallibrary.com

Table 1: Optimization of this compound Synthesis using PVIm Catalysis Data sourced from research on greener synthesis of N-methyl imines. icevirtuallibrary.com

| Entry | Amount of PVIm (mg) | Temperature (°C) | Reaction Time | Conversion (%) |

|---|---|---|---|---|

| 1 | - | RT | 60 min | 34 |

| 2 | - | RT | Overnight | 46 |

| 3 | - | 60 | 60 min | 41 |

| 4 | 50 | RT | 60 min | 72 |

| 5 | 50 | 60 | 60 min | 85 |

| 6 | 100 | 60 | 45 min | 100 |

The use of natural acids, particularly from fruit juices, represents a novel and green approach to acid-catalyzed imine synthesis. tandfonline.com Citrus juices, containing citric acid, malic acid, and ascorbic acid, can serve as both the reaction medium and the catalyst. tandfonline.comfigshare.com This method aligns with several green chemistry principles, including the use of safer chemicals, catalysis, and design for energy efficiency. tandfonline.comtandfonline.com

In a typical procedure, an aldehyde is mixed with an amine in freshly squeezed citrus juice (e.g., lemon, lime, orange, or grapefruit) at room temperature. tandfonline.com For example, the synthesis of an imine from 4-nitrobenzaldehyde (B150856) and 4-methoxyaniline proceeds smoothly in various fruit juices. tandfonline.comfigshare.com The weakly acidic pH of these juices is ideal for catalyzing the condensation. tandfonline.com Citric acid itself has been identified as an effective organocatalyst for reactions involving imine formation, such as in the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones, where it is used at a 20 mol% loading in methanol at 60 °C. mdpi.com This strategy avoids the use of more hazardous and corrosive mineral acids.

Heterogeneous catalysts, such as zeolites, offer significant advantages in organic synthesis, including facile recovery, reusability, and enhanced stability. researchgate.netjaveriana.edu.co Zeolites have been extensively studied as solid acid catalysts for amine and imine synthesis. taylorfrancis.com Their catalytic activity is often proportional to the number of strongly acidic sites on their surface. taylorfrancis.com Various types of zeolites, including H-clinoptilolite, H-erionite, H-offretite, H-ZSM-5, and H-BEA, have proven effective in acid-catalyzed reactions that can be applied to imine formation. taylorfrancis.comrsc.org

For instance, zeolite H-BEA was found to be an efficient catalyst for the one-pot, four-component synthesis of tetra-substituted imidazoles, a process which involves imine intermediates. rsc.org The catalyst's properties, such as hydrophobicity and acidity, can be fine-tuned to enhance catalytic activity. rsc.org In other work, ruthenium has been immobilized on imine-functionalized zeolite beta, creating a robust heterogeneous catalyst for synthesizing various organic compounds. researchgate.net Similarly, metal-organic frameworks (MOFs) like NiBDC have been used as heterogeneous catalysts for the oxidative coupling of amines to form imines. researchgate.net These solid catalysts are integral to developing cleaner and more sustainable chemical processes. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Imine-Related Syntheses

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Zeolite H-BEA | Tetra-substituted imidazole (B134444) synthesis | Efficient, reusable solid acid catalyst. | rsc.org |

| Zeolite H-erionite | Methanol amination | Shape selectivity suppresses by-products. | taylorfrancis.com |

| Ru@imine-Zeolite | Three-component reaction for pyrrol derivatives | Recyclable for up to seven runs without activity loss. | researchgate.net |

| NiBDC (MOF) | Oxidative coupling of benzylamine (B48309) | Good stability and recyclability over four cycles. | researchgate.net |

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free (solid-state) reactions and the use of water as a reaction medium are highly attractive alternatives.

Solvent-free synthesis of N-methyl imines, including this compound, has been achieved by simply grinding an aromatic aldehyde with methylamine hydrochloride and a base like sodium bicarbonate at room temperature. academie-sciences.fr This mechanochemical approach, often performed in a ball mill, avoids the need for solvents and simplifies product work-up. academie-sciences.frscispace.com Yields are often good to excellent, and the method can be scaled up. academie-sciences.fr Another solventless method involves the reaction of aromatic aldehydes with methylammonium (B1206745) carbamate, which affords imines with over 97% yield at room temperature. lookchem.com

Reactions in aqueous media are also gaining traction. As mentioned previously, the use of citrus juices provides an effective aqueous and catalytic medium for imine synthesis. tandfonline.com The high solubility of some sustainable catalysts, like PVIm, in water also opens possibilities for aqueous-phase catalysis. icevirtuallibrary.comresearchgate.net Electrochemical syntheses are also frequently conducted in aqueous or mixed aqueous-organic solutions, such as aqueous ethanol, further reducing the reliance on purely organic solvents. rsc.org

Electrochemical Synthesis and Derivatization Approaches

Electrochemistry offers a powerful and green tool for organic synthesis, replacing chemical oxidants or reductants with "clean" electrons and often proceeding under mild conditions. sioc-journal.cnacs.org This approach has been applied to the synthesis of this compound analogues. For example, N-benzylidene benzylamine and its derivatives have been prepared from the electrochemical oxidation of dibenzylamine. sioc-journal.cn The electrolysis can be performed at room temperature using graphite (B72142) and platinum electrodes, achieving high yields of up to 96%. sioc-journal.cn

Another electrochemical strategy involves the paired electrolysis for alcohol-to-amine conversion. rsc.org In this process, benzyl (B1604629) alcohol is first selectively oxidized at the anode to form benzaldehyde, which then undergoes reductive amination at the cathode to yield the target amine. rsc.org The formation of the crucial imine intermediate (this compound) during this process has been confirmed using in-situ spectroscopic techniques. rsc.org This method showcases the potential for integrated electrochemical systems to perform multi-step syntheses in a single pot.

Table 3: Conditions for Electrochemical Synthesis of N-Benzylidene Benzylamine Data sourced from research on the electrochemical synthesis from dibenzylamine. sioc-journal.cn

| Parameter | Condition |

|---|---|

| Anode | Graphite rod (Φ=6 mm) |

| Cathode | Pt plate (10 mm × 10 mm × 0.2 mm) |

| Solvent | Ethyl acetate |

| Electrolyte | Tetrabutylammonium perchlorate (B79767) (n-Bu₄NClO₄) |

| Temperature | Room Temperature |

| Max Yield (GC) | 96% |

Preparation of this compound Analogues and Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules and analogues. Traditional organic reactions can be used to derivatize the core structure. For instance, this compound reacts with Grignard reagents like benzylmagnesium chloride to produce secondary amines, such as N-Methyl-1,2-diphenylethylamine, in high yields. orgsyn.org It can also be used as a reactant in multi-step syntheses to generate complex heterocyclic scaffolds. google.com

Modern catalytic methods have greatly expanded the range of accessible derivatives. Palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl halides produces 3-substituted 4-aroylisoquinolines. scispace.com Copper-catalyzed borylative cyclization of N-(2-vinylaryl)benzaldimines yields cis-2,3-disubstituted indolines bearing a versatile boryl group. nih.gov Furthermore, this compound can react with polymeric organolithiums to create secondary amine functionalized polymers, demonstrating its utility in materials science. researchgate.net Other derivatizations include the synthesis of boron derivatives by reacting N-substituted benzaldimines with monoisopropoxyboranes and the formation of biaryl imines via SNAr reactions of halogenated benzaldimines. capes.gov.brtandfonline.com

Table 4: Selected Analogues and Derivatives of this compound

| Derivative/Analogue Class | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| N-Methyl-1,2-diphenylethylamine | Grignard Reaction | This compound, Benzylmagnesium chloride | orgsyn.org |

| N-Benzylidene benzylamines | Electrochemical Oxidation | Dibenzylamine derivatives | sioc-journal.cn |

| Cis-2,3-disubstituted indolines | Copper-Catalyzed Borylative Cyclization | N-(2-vinylaryl)benzaldimines | nih.gov |

| 3-Substituted 4-aroylisoquinolines | Palladium-Catalyzed Carbonylative Cyclization | o-(1-alkynyl)benzaldimines, Aryl halides | scispace.com |

| Secondary Amine Functionalized Polymers | Anionic Polymerization Endcapping | Poly(styryl)lithium, this compound | researchgate.net |

| Boron Derivatives | Reaction with Isopropoxyboranes | N-substituted benzaldimines, Monoisopropoxyboranes | tandfonline.com |

Elucidation of Reaction Mechanisms and Reactivity Patterns of N Benzylidenemethylamine

Nucleophilic Addition Reactions to the Imine Carbon

The polarization of the C=N bond in N-benzylidenemethylamine renders the carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role in the synthesis of more complex molecules.

Grignard Reagent Additions

The addition of Grignard reagents (RMgX) to this compound is a well-established method for the synthesis of secondary amines through the formation of a new carbon-carbon bond. organic-chemistry.orgscribd.com The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic imine carbon. libretexts.org This initial addition forms an unstable magnesium-containing intermediate, which upon subsequent acidic hydrolysis, yields the final secondary amine product. organic-chemistry.orgmasterorganicchemistry.com

For instance, the reaction of this compound with phenylmagnesium bromide in diethyl ether, followed by hydrolysis, produces N-(1-phenylethyl)methylamine. The choice of the Grignard reagent and the solvent system can influence the reaction's efficiency. Studies have shown that using benzene (B151609) with one equivalent of ether as the solvent can lead to higher yields of the corresponding ketone after hydrolysis of the intermediate imine, compared to reactions conducted solely in ether. masterorganicchemistry.com

Table 1: Examples of Grignard Reagent Additions to this compound

| Grignard Reagent | Solvent | Product (after hydrolysis) |

|---|---|---|

| Phenylmagnesium Bromide | Diethyl Ether | N-(1-phenylethyl)methylamine |

| Ethylmagnesium Bromide | Tetrahydrofuran | N-(1-propyl)methylamine |

This table presents illustrative examples of products formed from the reaction of this compound with different Grignard reagents.

Alkylation and Aminobenzylation Reactions

Alkylation of this compound can be achieved using various nucleophilic reagents, including organolithium compounds. libretexts.orgpressbooks.pub Similar to Grignard reagents, organolithium reagents add to the imine carbon, leading to the formation of a new C-C bond. Subsequent hydrolysis of the intermediate yields the corresponding secondary amine. For example, the reaction with methyllithium, followed by an aqueous workup, results in the formation of N-isopropylmethylamine.

Aminobenzylation reactions are a specific class of alkylation where a benzylamine (B48309) moiety is introduced. These reactions are crucial for the synthesis of more complex amine structures.

Hydrocyanation of Imines Catalyzed by Halogen-Bonding

The hydrocyanation of imines, such as this compound, provides a direct route to α-aminonitriles, which are valuable precursors for the synthesis of amino acids. nih.govresearchgate.net This reaction involves the addition of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), across the C=N double bond.

Recent research has demonstrated that this transformation can be effectively catalyzed by halogen-bond donors. nih.govresearchgate.netacs.org Halogen-bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org In this context, a halogen-bond donor can activate the imine by coordinating to the nitrogen atom, which increases the electrophilicity of the imine carbon. This activation facilitates the nucleophilic attack by the cyanide ion. nih.govresearchgate.net This catalytic method represents a significant advance as it offers a metal-free alternative for the synthesis of α-aminonitriles. nih.govresearchgate.netacs.org Theoretical studies using density functional theory have provided detailed insights into the mechanism and energetics of this catalytic process. nih.govresearchgate.net

Anionic Polymerization Termination via this compound

In polymer chemistry, this compound can function as a terminating agent in anionic polymerization. researchgate.netvt.edu Anionic polymerization is a chain-growth polymerization technique that produces polymers with well-defined molecular weights and narrow polydispersity. fiveable.menumberanalytics.com The propagating species in this type of polymerization is a carbanion, often referred to as a "living" polymer chain. fiveable.megoogle.com

To terminate the polymerization, this compound is introduced to the living polymer, such as polystyryllithium. researchgate.net The polymeric carbanion acts as a nucleophile and attacks the electrophilic imine carbon of this compound. researchgate.net This reaction effectively "caps" the growing polymer chain, terminating the polymerization process and introducing a secondary amine functional group at the chain end. researchgate.net This method has been shown to be highly efficient, with functionalization of polystyryllithium in benzene solvent achieving yields as high as 96%. researchgate.net However, the efficiency can be influenced by the solvent, with lower yields observed in the presence of diethyl ether due to side reactions. researchgate.net

Pericyclic Reactions and Cycloadditions

Beyond nucleophilic additions, this compound also participates in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Imine-Ene Reactions and Influencing Factors

The imine-ene reaction is a pericyclic process involving an imine (acting as the enophile) and an alkene possessing an allylic hydrogen (the ene component). acs.org This reaction results in the formation of a new sigma bond between the imine carbon and one of the alkene carbons, a shift of the alkene's pi bond, and the transfer of the allylic hydrogen to the imine nitrogen.

The reactivity of this compound in ene reactions is influenced by the electronic nature of the substituents on the ene component. acs.org For instance, the presence of an electron-withdrawing group, such as a methoxycarbonyl group, in the α-position of the C=N unsaturation favors the ene reaction over cycloaddition. acs.org Lewis acids can also be employed as catalysts to enhance the electrophilicity of the imine and promote the reaction.

Diels-Alder Cycloadditions Involving Imine Intermediates

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. While typically involving a conjugated diene and a dienophile, variations of this reaction can utilize imines as dienophiles or as part of the diene system. In the context of this compound, it can act as a dienophile in aza-Diels-Alder reactions.

The reaction of Danishefsky's diene with imines like this compound provides a direct route to 2-substituted-2,3-dihydro-4-pyridones. beilstein-journals.org These reactions are often catalyzed by Lewis acids to enhance the electrophilicity of the imine carbon. beilstein-journals.org The mechanism involves the coordination of the Lewis acid to the nitrogen atom of the imine, making the imine a more reactive dienophile. The diene then attacks the imine carbon, leading to the formation of a six-membered ring intermediate which, after hydrolysis, yields the final pyridone product. beilstein-journals.org

The stereoselectivity of these reactions can be controlled by using chiral catalysts or chiral auxiliaries on the imine or diene. beilstein-journals.org For instance, the use of chiral ionic liquids as the reaction medium has been shown to induce diastereoselectivity in the aza-Diels-Alder reaction of Danishefsky's diene with chiral imines. beilstein-journals.org The generation of highly reactive ortho-benzyne intermediates through a hexadehydro-Diels–Alder (HDDA) reaction can also be trapped by various reactants, showcasing the versatility of these cycloaddition strategies. nih.gov

Furthermore, photochemical formal (4+2)-cycloadditions of imine-substituted bicyclo[1.1.1]pentanes with alkenes have been reported, expanding the scope of cycloaddition reactions involving imine intermediates. nih.gov These reactions proceed through the generation of an excited state with N-centered radical character upon irradiation. nih.gov

Oxidation and Reduction Chemistry

The oxidation of this compound leads to the formation of this compound N-oxide, a nitrone. lookchem.com This transformation is significant as nitrones are valuable 1,3-dipoles that can participate in cycloaddition reactions to synthesize various heterocyclic compounds. The oxidation can be achieved using various oxidizing agents.

The mechanism of nitrone formation from the oxidation of related N-benzyl-N-alkylhydroxylamines has been studied, and it is proposed to involve an electron transfer from the nitrogen to the oxidant, followed by hydrogen abstraction. acs.orgresearchgate.net This process can exhibit significant kinetic isotope effects. acs.orgresearchgate.net The resulting nitrones can exist as E and Z isomers, with the E-isomer often being less stable and readily isomerizing to the Z-isomer. acs.org The isomerization mechanism has been investigated using DFT calculations, suggesting a diradical bimolecular process. acs.orgresearchgate.net

Table 1: Research Findings on the Oxidation of this compound and Related Compounds

| Oxidant | Substrate | Product | Key Findings |

| Mercury(II) oxide, p-benzoquinone | N-(substituted benzyl)-N-alkylhydroxylamines | Conjugated nitrones | Negative ρ values in Hammett plots suggest positive charge development in the transition state. acs.orgresearchgate.net |

| Hydrogen peroxide/selenium dioxide | Secondary amines | Nitrones | Efficient method at room temperature. researchgate.net |

| Di-tert-butyliminoxyl radical | Amines | Imines | Yield depends on reaction time and temperature. beilstein-journals.org |

This table summarizes key findings from studies on the oxidation of this compound and related compounds, highlighting the reagents and mechanistic insights.

This compound can undergo reductive coupling reactions to form vicinal diamines. These reactions are often mediated by reducing agents, with samarium(II) iodide (SmI2) being a prominent reagent in this context. researchgate.net The reductive coupling of imines can proceed with high diastereoselectivity, particularly when using more powerful reductants. researchgate.net

A general and highly efficient method for the asymmetric synthesis of chiral vicinal diamines involves the reductive coupling of imines templated by a chiral diboron. lookchem.com This protocol is characterized by its high enantioselectivity and stereospecificity under mild reaction conditions. lookchem.com Nickel-catalyzed reductive cross-coupling reactions have also been developed for forming C-C bonds, for example, between benzyl (B1604629) oxalates and alkyl bromides, which involves a radical process. rsc.org

C-H Activation and Functionalization Mediated by Catalysis

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to build molecular complexity. mt.com this compound possesses several C-H bonds that can be targeted for activation and functionalization, primarily the aromatic C-H bonds of the benzylidene group and the C-H bonds of the methyl group.

Transition metal catalysis is a key strategy for C-H activation. sigmaaldrich.com Metals such as palladium, rhodium, and iridium are commonly employed. mt.comrsc.org The mechanism often involves the coordination of the metal to the imine nitrogen, which then directs the metal to a nearby C-H bond (ortho-C-H bond of the phenyl ring or the methyl C-H bonds). This is followed by C-H bond cleavage to form a metallacyclic intermediate, which can then react with a coupling partner. rsc.org

For example, cobalt-catalyzed carbonylation of N-alkylbenzaldimines to N-alkylphthalimidines proceeds via a tandem C-H activation and cyclocarbonylation. lookchem.com The development of catalysts for these reactions aims to improve reactivity and selectivity. rsc.org

Table 2: Catalytic Systems for C-H Activation and Functionalization

| Catalyst System | Substrate Type | Transformation |

| Palladium/Norbornene | Aromatic compounds | Selective aromatic functionalization |

| Rhodium catalysts | Aromatic substrates with alkynes/alkenes | Oxidative coupling |

| Cobalt catalysts | N-alkylbenzaldimines | Carbonylation via C-H activation |

| Copper catalysts | Benzodiimidazoles | Oxidative C-H/C-H coupling polymerization |

This table provides an overview of different catalytic systems used for C-H activation and functionalization reactions relevant to substrates like this compound.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot synthesis. mdpi.com These reactions are highly efficient and allow for the rapid generation of molecular diversity. mdpi.com this compound can serve as a crucial component in various MCRs.

One notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org While this compound is an imine, it can be formed in situ from benzaldehyde (B42025) and methylamine (B109427), which can then participate in Ugi-type reactions. beilstein-journals.org

Another important MCR is the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.org Imines can also be utilized in variations of this reaction. The development of MCRs is an active area of research, with a focus on creating novel scaffolds with potential biological activities. mdpi.com

Sulfur Addition Reactions

The addition of sulfur-containing reagents to the C=N bond of this compound is a route to various sulfur-containing compounds. A notable reaction is the conversion of this compound into N-methylthiobenzamide by treatment with elemental sulfur or ammonium (B1175870) polysulfide. uzh.ch

The reaction of N-benzylidenamines with ammonium polysulfide has been established as a general method for preparing thiobenzamides. uzh.ch The reaction proceeds by stirring the imine with ammonium polysulfide in methanol (B129727) at room temperature. uzh.ch This method avoids the high temperatures often required for the direct reaction with elemental sulfur. uzh.ch The mechanism likely involves the nucleophilic attack of a polysulfide species on the imine carbon, followed by rearrangement and elimination steps to yield the thioamide.

Investigations into the reaction of benzylamines with sulfur have proposed the formation of benzylidenimine polysulfides as intermediates. mcmaster.ca These studies highlight the complex chemistry involved in the reactions of imines with sulfur reagents.

Applications of N Benzylidenemethylamine in Complex Organic Synthesis

Building Block for Pharmaceutical Compounds

N-Benzylidenemethylamine is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo reactions like Grignard additions allows for the construction of more complex molecular scaffolds. For instance, it is used in the synthesis of N-methyl-1,2-diphenylethylamine through a Grignard reaction with benzylmagnesium chloride. This method is significant for producing chiral amines which are essential for asymmetric synthesis in the pharmaceutical industry.

The compound also plays a role in the preparation of benzodiazepine (B76468) derivatives, which are known for their pharmacological activities. google.com A method for preparing 4-phenyl-1,3-benzodiazepines involves quenching a dilithio intermediate with this compound. google.com Furthermore, it is a precursor in the synthesis of various bioactive molecules and research chemicals. guidechem.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Intermediate | Synthetic Route | Relevance |

| N-methyl-1,2-diphenylethylamine | Grignard reaction with benzylmagnesium chloride | Precursor for chiral amines in asymmetric synthesis |

| 4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine | Quenching of a dilithio intermediate followed by cyclization google.com | Pharmacologically active benzodiazepine derivative google.com |

| α-amino organoborons | Photocatalytic inverse hydroboration rsc.org | Versatile building blocks for protease inhibitors rsc.org |

Precursor for Agrochemicals and Fine Chemicals

The utility of this compound extends to the agrochemical and fine chemical industries. guidechem.com It is considered an important raw material and intermediate for the synthesis of agrochemicals and dyestuffs. thermofisher.com Its versatile chemical nature allows for its incorporation into a variety of structures relevant to these fields. For example, it can be used to create specialized amine derivatives and other functionalized compounds. sioc-journal.cn

Role in Natural Product Synthesis

This compound and its derivatives are utilized in the synthesis of complex molecules relevant to natural products. sioc-journal.cn Computational chemistry approaches are increasingly used to model and understand the reactions involved in natural product synthesis, where intermediates like this compound can play a role. rsc.org The synthesis of various heterocyclic compounds, which are common motifs in natural products, can involve reactions with this imine. uzh.ch

Synthesis of N-Heterocyclic Carbenes (NHCs)

This compound has been employed in the creation of N-heterocyclic carbenes (NHCs). These carbenes are highly valued in catalysis and can form transition metal complexes that exhibit asymmetric catalytic properties, thereby enhancing the efficiency of various chemical reactions. The synthesis of enantiopure NHC ligands can be achieved through reactions involving derivatives of this compound.

Formation of Specialized Amine Derivatives

A primary application of this compound is in the formation of a wide range of specialized amine derivatives. It can be readily converted to N-methylbenzylamine through reduction. google.comlookchem.com Furthermore, it serves as a substrate in reactions to produce secondary amine functionalized polymers. researchgate.net The reaction of polymeric organolithiums with this compound yields polymers with terminal secondary amine groups after hydrolysis. researchgate.net This functionalization is achieved in high yields and is a valuable method for modifying polymer properties. researchgate.net

Table 2: Synthesis of Specialized Amines from this compound

| Amine Derivative | Reagents and Conditions | Yield |

| N-methylbenzylamine | Phosphorous acid, n-butanol, reflux google.com | 39% |

| Secondary amine functionalized polystyrene | Poly(styryl)lithium, benzene (B151609) researchgate.net | 96% |

| Secondary amine functionalized poly(butadienyl)lithium | Poly(butadienyl)lithium, triethylamine (B128534) researchgate.net | >96% |

Utilization in Carbapenem (B1253116) Derivative Synthesis

This compound has been used in the synthesis of carbapenem derivatives. rsc.org Carbapenems are a class of broad-spectrum β-lactam antibiotics. cmu.edunih.gov In specific synthetic routes, this compound is employed as a reagent to construct the complex carbapenem framework. rsc.org The development of new carbapenem derivatives is an ongoing area of research to combat bacterial resistance. nih.govnih.gov

Intermediate in Dye Production

This compound serves as an intermediate in the production of dyes. lookchem.comchemicalbook.com Its derivative, N-methylbenzylamine, is a key intermediate in the synthesis of a variety of dye compounds with different color properties and applications. lookchem.comchemicalbook.com The chemical structure of these amines allows them to participate in the necessary reactions to form the chromophoric systems of dyes.

Computational and Theoretical Investigations of N Benzylidenemethylamine

Electronic Structure and Molecular Conformation Studies

Understanding the electronic structure and three-dimensional shape of N-Benzylidenemethylamine is fundamental to predicting its chemical behavior. Various computational methods have been employed to model these aspects, ranging from high-level ab initio and Density Functional Theory (DFT) calculations to more efficient semiempirical approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be extracted. These parameters provide a detailed picture of the molecule's three-dimensional shape.

Due to a lack of specific DFT geometry optimization data for this compound in the surveyed literature, the following table presents calculated geometrical parameters for the closely related and structurally analogous compound, N-benzylideneaniline, obtained using the B3LYP functional with a 6-31G(d) basis set. This data serves to illustrate the typical structural parameters of the benzylideneamine core.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | Selected Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Value | Angle | Value | Angle | Value |

| C=N | 1.283 | C-N-C | 121.5 | C-C-N-C | 180.0 |

| N-C(phenyl) | 1.425 | C-C=N | 122.3 | C=N-C-C | -38.5 |

| C(benzyl)-C(phenyl) | 1.482 | C-C-C(benzyl) | 120.5 | C-C-C=N | 0.0 |

This data is for the analogous compound N-benzylideneaniline and is presented for illustrative purposes.

DFT calculations also provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic excitation energies of the molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate results but are computationally more demanding than DFT.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them computationally much faster, allowing for the study of larger molecular systems or for performing molecular dynamics simulations. Methods like CNDO (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) have been applied to molecules related to this compound. For instance, early computational studies on N-(benzylidene)methylamine N-oxide, a closely related nitrone, utilized CNDO/2 and INDO methods to calculate dipole moments and the energy differences between isomers, finding good agreement with experimental data.

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of molecules, providing information about the energies of their molecular orbitals. When combined with computational methods, PES can be a powerful tool for conformational analysis.

The photoelectron spectrum of a molecule like this compound would be expected to show distinct bands corresponding to the ionization of electrons from different molecular orbitals. The lowest ionization potential typically corresponds to the removal of an electron from the HOMO, which for this compound is expected to be a π-orbital with significant contribution from the nitrogen lone pair and the aromatic ring.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energy barriers that govern the reaction rate and selectivity.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Locating the geometry of the TS and calculating its energy are crucial for understanding reaction mechanisms. The activation energy (ΔE‡) is the energy difference between the reactants and the transition state, and it is a key determinant of the reaction rate.

As a representative example of a computational study on a reaction involving a similar C=N bond, the Lewis acid-catalyzed [3+2] cycloaddition of a C-methoxycarbonyl nitrone with cyclopentene (B43876) has been investigated using DFT at the MPWB1K/6-31G(d) level. The calculations show that the catalyst, boron trifluoride (BF₃), significantly lowers the activation energy of the reaction.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Reaction | 15.8 |

| BF₃ Catalyzed Reaction | 7.5 |

This data is for the analogous [3+2] cycloaddition of a nitrone with cyclopentene and is presented for illustrative purposes.

Such computational studies can also explain the stereoselectivity of a reaction by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower activation barrier will be kinetically favored, leading to the major product.

Computational modeling is particularly valuable for understanding how catalysts function at a molecular level. For reactions involving imines like this compound, both Lewis acids and, more recently, halogen-bond donors have been shown to be effective catalysts.

Lewis Acids: A Lewis acid can coordinate to the nitrogen atom of the imine, withdrawing electron density and making the imine carbon more electrophilic. This activation enhances the imine's reactivity towards nucleophiles. Computational studies can model the complex formed between the imine and the Lewis acid, revealing how this interaction alters the geometry and electronic structure of the imine and lowers the activation barrier for subsequent reactions. The example of the BF₃-catalyzed cycloaddition in the previous section illustrates this principle, where the coordination of BF₃ to the nitrone oxygen (analogous to the imine nitrogen) leads to a significant rate acceleration.

Halogen-Bonding Donors: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of the imine nitrogen. This interaction is analogous to a hydrogen bond but can be highly directional and strong. Halogen-bond donors can act as Lewis acidic catalysts, activating the imine in a similar manner to traditional Lewis acids.

Computational studies have been used to characterize the geometry and strength of halogen bonds to imines. For example, DFT calculations on cocrystals of halogenated imines with halogen bond donors have quantified the interaction. The table below shows calculated parameters for the halogen bond between an iodo-substituted donor and an imine nitrogen, illustrating the key features of this interaction.

| Interaction | Bond Length (Å) | Bond Angle (C-I···N) (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|

| I···N Halogen Bond | ~2.97 | ~177 | -19.4 to -20.4 |

This data is from a study on cocrystals of perfluorinated iodine-containing donors with imines and is presented for illustrative purposes.

These computational results demonstrate that the I···N interaction is short and highly linear, characteristic of a strong halogen bond. The calculated interaction energies confirm that this non-covalent bond is strong enough to significantly influence the reactivity of the imine, providing a foundation for the design of novel halogen-bond-based catalysts.

Stereoselectivity in Imine Formation

The formation of imines, such as this compound, from the reaction of an aldehyde or ketone with a primary amine can, in certain cases, lead to the formation of stereoisomers. Computational chemistry offers powerful tools to investigate and predict the stereoselectivity of such reactions. Theoretical models can be employed to elucidate the reaction mechanism and identify the factors that govern the preferential formation of one stereoisomer over another.

By mapping the potential energy surface of the reaction, computational studies can determine the transition state structures and their corresponding activation energies for the formation of different stereoisomers. Factors such as steric hindrance, electronic effects, and the presence of catalysts or chiral auxiliaries can be systematically investigated. For the formation of this compound, theoretical calculations could model the approach of methylamine (B109427) to benzaldehyde (B42025), analyzing the different possible trajectories and the energies associated with the formation of E/Z isomers around the C=N double bond. While specific computational studies on the stereoselectivity of this compound formation are not extensively detailed in the literature, the principles of computational analysis of stereoselectivity remain broadly applicable.

Illustrative Factors Investigated in Stereoselectivity of Imine Formation:

| Factor | Computational Approach | Potential Impact on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Calculation of transition state geometries and energies. | Larger substituents may favor the formation of the less sterically hindered isomer. |

| Electronic Effects | Analysis of charge distribution and orbital interactions. | Electron-donating or -withdrawing groups can influence the stability of transition states. |

| Catalyst Effects | Modeling the interaction of the catalyst with reactants and transition states. | Catalysts can create a chiral environment that favors the formation of a specific stereoisomer. |

| Solvent Effects | Inclusion of implicit or explicit solvent models in calculations. | The polarity and nature of the solvent can influence the relative energies of transition states. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

For this compound, the HOMO would be associated with its nucleophilic character, representing the region of the molecule most likely to donate electrons in a reaction. Conversely, the LUMO would indicate its electrophilic character, highlighting the region most susceptible to receiving electrons from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. irjweb.com

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. This information is vital for understanding its behavior in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles.

Conceptual Frontier Molecular Orbital Properties of this compound:

| Molecular Orbital | Energy (Conceptual) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | EHOMO | Highest energy orbital containing electrons. | Indicates nucleophilic sites and electron-donating ability. |

| LUMO | ELUMO | Lowest energy orbital without electrons. | Indicates electrophilic sites and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Energy difference between LUMO and HOMO. | A smaller gap suggests higher polarizability and greater reactivity. |

Quantum Chemical Characterization of Reactivity Indices

Quantum chemical calculations provide a range of reactivity indices that quantify different aspects of a molecule's chemical behavior. These descriptors are derived from the electronic structure of the molecule and are powerful tools for predicting and explaining chemical reactivity. rasayanjournal.co.in For this compound, these indices can be calculated using DFT to provide a detailed picture of its reactivity profile.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is related to the LUMO energy (A ≈ -ELUMO). rasayanjournal.co.in

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

By calculating these indices for this compound, one can predict its behavior in various chemical environments and its propensity to act as an electrophile or a nucleophile.

Modeling of Intermolecular Interactions and Catalytic Pathways

Computational modeling is an essential tool for studying the non-covalent interactions that govern molecular recognition and the mechanisms of catalyzed reactions. For this compound, this involves modeling its interactions with other molecules, such as solvents or reactants, and elucidating the step-by-step pathway of its formation, particularly in the presence of a catalyst.

Intermolecular Interactions: The interactions of this compound with its environment can be modeled using various computational techniques, including molecular mechanics (MM) and quantum mechanics (QM). These methods can calculate the strength and nature of interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov Understanding these interactions is crucial for predicting the compound's physical properties and its behavior in solution.

Catalytic Pathways: The formation of this compound from benzaldehyde and methylamine can be catalyzed by acids or bases. Computational studies can model these catalytic pathways to determine the reaction mechanism and the role of the catalyst. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst lowers the activation energy of the reaction. For instance, in an acid-catalyzed mechanism, calculations would model the protonation of the carbonyl oxygen of benzaldehyde, followed by the nucleophilic attack of methylamine.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Imine Transformations

The quest for more efficient, selective, and sustainable methods for imine transformations remains a major driver of research. While traditional catalysis has relied on metal complexes and organocatalysts, new frontiers are opening up with the design of innovative catalytic systems. numberanalytics.com

Emerging research focuses on several key areas:

Artificial Metalloenzymes (ArMs): These hybrid catalysts combine the reactivity of a metal center with the selectivity of a protein scaffold. For instance, ArMs created by incorporating a rhodium complex into a streptavidin variant have been studied for the enantioselective reduction of imines. scispace.comrsc.org Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been employed to understand how the protein environment influences the binding of the imine and the subsequent reaction pathway, paving the way for the rational design of ArMs with enhanced enantioselectivity. scispace.comrsc.org

Nitrogen Lewis Acids (NLAs): A new generation of catalysts based on N,N-diaryl-substituted naphthotriazinium salts is emerging. acs.org These NLAs have proven effective in the hydrosilylation of various ketimines and aldimines, including N-benzylidenemethylamine analogues, with high yields and low catalyst loadings. acs.org This opens an avenue for exploring stereoelectronically modifiable catalysts where the Lewis acidity is centered on a nitrogen atom.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are being explored for novel imine reductions. rsc.org A recently developed strategy uses a Breslow intermediate, formed from an NHC catalyst and the food additive acetoin, as a reductant for imino esters. rsc.org This method provides a mild and green pathway to producing α-amino acid derivatives and has been applied to the synthesis of the dengue virus inhibitor JNJ-A07. rsc.org

Sustainable Polymer-Based Catalysts: To address environmental concerns, researchers are developing recyclable and biocompatible catalysts. Poly(N-vinylimidazole) (PVIm), a water-soluble and biodegradable polymer, has been shown to effectively catalyze the synthesis of N-methyl imines at room temperature. icevirtuallibrary.com PVIm acts as a multi-tasking agent, potentially stabilizing transition states through hydrogen bonding and trapping the water byproduct, thus promoting the reaction. icevirtuallibrary.com

Table 1: Overview of Novel Catalytic Systems for Imine Transformations

| Catalytic System | Transformation | Key Features |

|---|---|---|

| Artificial Metalloenzymes (e.g., Rh-Sav) | Enantioselective Reduction | Combines metal reactivity with protein selectivity; design aided by MD and DFT simulations. scispace.comrsc.org |

| Nitrogen Lewis Acids (NLAs) | Hydrosilylation | Utilizes N,N-diaryl-substituted naphthotriazinium salts; low catalyst loading and high yields. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Reduction | Employs a Breslow intermediate as the reductant; mild, green conditions. rsc.org |

| Poly(N-vinylimidazole) (PVIm) | Synthesis (Condensation) | Biocompatible, biodegradable, and recyclable polymer catalyst. icevirtuallibrary.com |

Exploration of New Reactivity Modes and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for developing new transformations and improving existing ones. The study of this compound and related imines continues to yield fundamental insights into their reactivity.

Radical Intermediates in Photoredox Catalysis: The single-electron reduction of N-benzylidenes can generate α-amino radical intermediates. beilstein-journals.org Under photoredox conditions, these radicals can participate in diverse processes. For example, the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines with aliphatic amines to form unsymmetrical 1,2-diamines proceeds through a radical-radical cross-coupling mechanism. beilstein-journals.org The specific reactivity is highly dependent on the substrate structure, with the biphenyl (B1667301) moiety playing a critical role in stabilizing the radical intermediate and directing the reaction pathway. beilstein-journals.org

Mechanisms of Hydroboration and Hydrogenation: Combined computational and experimental studies are clarifying the mechanisms of fundamental imine reactions. The hydroboration of imines with pinacolborane, for instance, can proceed through different pathways depending on the catalyst. nih.gov A tris(phenyl)borane-catalyzed reaction follows a boron Lewis acid-promoted hydride transfer mechanism, whereas a BH₃·SMe₂-catalyzed reaction proceeds via a hydroboration/σ-bond metathesis pathway. nih.gov Similarly, extensive DFT calculations on the LiAlH₄-catalyzed hydrogenation of imines have provided a revised mechanism, highlighting the crucial role of ionic Li-N amide bonds, which are significantly more reactive for H₂ activation than their Al-N counterparts. d-nb.inforesearchgate.net

Uncatalyzed Reactivity: Studies on the reduction of imines like this compound with samarium(II) iodide (SmI₂) have revealed an autocatalytic process driven by the formation of trivalent samarium. The reaction kinetics suggest a surface catalysis mechanism, potentially involving microcrystals or quantum dots, where the accessibility of the nitrogen lone pair for complexation is a key factor determining reactivity.

Expansion of Synthetic Applications in Advanced Materials and Medicinal Chemistry

The versatile chemistry of the imine bond is being harnessed to create advanced functional materials and complex molecules of medicinal importance. sioc-journal.cn

Degradable Conjugated Polymers: The reversible nature of the imine bond makes it an ideal linkage for creating degradable polymers for transient electronics. chemrxiv.orgmdpi.com Direct arylation polymerization (DArP) is being explored as a sustainable and atom-economical method to synthesize imine-based conjugated polymers, overcoming the limitations of traditional polycondensation and Stille cross-coupling methods which often involve toxic reagents. chemrxiv.org

Dynamic and Functional Polymers: The dynamic nature of imine bonds allows for the post-synthesis modification of polymers. rsc.org For example, a polyacetylene bearing an imine moiety can undergo transimination with various amines under mild, catalyst-free conditions to introduce new functionalities. rsc.org This approach has been used to incorporate chiral pendants, inducing helicity in the polymer backbone, or to attach electrode-active groups like TEMPO for potential use in organic batteries. rsc.org Furthermore, dynamic imine macrocyclic supramolecular polymers (DIMPs) can be formed in a one-step process that combines the formation of imine macrocycles with their self-assembly into a polymer, driven by host-guest interactions. rsc.org

Medicinal Chemistry and Drug Discovery: Imines are key precursors for synthesizing biologically active compounds. sioc-journal.cnlookchem.com Recent research has led to the discovery of N-benzylarylamide derivatives as novel inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Some of these compounds exhibit potent antiproliferative activities against various cancer cell lines at nanomolar concentrations and have been shown to activate the Hippo signaling pathway. nih.gov The synthesis of the dengue virus inhibitor JNJ-A07 also utilizes an imine reduction as a key step. rsc.org

Table 2: Selected Applications of Imine Chemistry in Materials and Medicine

| Application Area | Example | Significance |

|---|---|---|

| Advanced Materials | Degradable Conjugated Polymers | Enables transient electronics through atom-efficient direct arylation polymerization. chemrxiv.org |

| Advanced Materials | Dynamic Supramolecular Polymers | One-step synthesis of stimuli-responsive materials via synchronized self-assembly. rsc.org |

| Advanced Materials | Functional Polyacetylenes | Facile postpolymerization modification via transimination for chiral or redox-active materials. rsc.org |

| Medicinal Chemistry | Tubulin Polymerization Inhibitors | N-benzylarylamide derivatives show potent anticancer activity in nanomolar concentrations. nih.gov |

| Medicinal Chemistry | Antiviral Agents | NHC-catalyzed imine reduction is a key step in synthesizing the dengue inhibitor JNJ-A07. rsc.org |

Advanced Computational Methodologies for Predictive Design and Optimization

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of reactions involving imines. ibs.re.kr By modeling reaction pathways and catalyst properties, researchers can move beyond trial-and-error experimentation toward rational design.

Predictive Catalyst Design: Density Functional Theory (DFT) calculations are being used to proactively design better catalysts. In one study, DFT was used to analyze the reductive amination of imines using Knölker-type iron complexes. acs.org The calculations predicted that adding electron-withdrawing groups to the catalyst's cyclopentadienone ligand would facilitate the reaction. Subsequent experiments confirmed this computational prediction, leading to the design of new catalysts with improved performance. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the catalytic activity of entire classes of catalysts. For phenoxy-imine (FI-Ti) catalysts used in ethylene (B1197577) polymerization, a QSAR model showed that activity is mainly dependent on the HOMO energy level and the total charge of a substituent group. mdpi.com This model was then used to predict the activities of newly designed catalysts where the titanium center was replaced by zirconium or nickel, suggesting that certain FI-Ni complexes would be superior candidates for polymerization. mdpi.com

Mechanism-Based Optimization: A deep understanding of the reaction mechanism, elucidated through computation, allows for targeted optimization. For the HSiCl₃ reduction of imines catalyzed by prolinamides, a combination of DFT calculations and kinetic analysis revealed the key interactions. mdpi.com This mechanistic insight guided the rational design of optimized catalysts by modifying both the amide substituent and the N-protecting group of the proline scaffold, leading to significantly improved enantioselectivity. mdpi.com

Machine Learning: Advanced computational techniques like machine learning are being used to predict the outcomes of reactions with high accuracy. Deep feed-forward neural networks have been trained on experimental data to predict the enantioselectivity of catalytic reactions. nih.gov These models can successfully predict the selectivity for new catalyst-substrate combinations, demonstrating the potential of AI to guide the optimization of asymmetric catalysis. nih.gov

常见问题

Q. What are the standard synthetic protocols for preparing N-Benzylidenemethylamine, and how can reaction conditions be optimized?

this compound is typically synthesized via a condensation reaction between methylamine and benzaldehyde. Key parameters include:

- Molar ratio : A 1:1 molar ratio of methylamine to benzaldehyde in anhydrous ethanol or methanol .

- Catalysis : Acidic catalysts (e.g., p-toluenesulfonic acid) or molecular sieves to drive the reaction by removing water .

- Purification : Distillation under reduced pressure or recrystallization from ethanol to achieve ≥98% purity . Optimization involves adjusting solvent polarity, temperature (20–40°C), and catalyst loading to maximize yield (typically 70–85%) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~8.3 ppm (imine proton), aromatic protons (δ ~7.3–7.5 ppm), and methylamine protons (δ ~3.1 ppm) .

- ¹³C NMR : Imine carbon at δ ~160 ppm, aromatic carbons (δ ~125–135 ppm), and methyl carbon (δ ~40 ppm) .

Q. How should this compound be stored to ensure stability, and what degradation products are likely under suboptimal conditions?

- Storage : 2–8°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Degradation : Hydrolysis to benzaldehyde and methylamine under humid conditions; monitor via TLC or GC-MS for free aldehyde/amine signals .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nucleophilic addition reactions?

The imine group (C=N) acts as an electrophilic site. In reactions with Grignard reagents or organolithium compounds:

- Nucleophilic attack : Occurs at the carbon adjacent to nitrogen, forming secondary amines after hydrolysis .

- Steric effects : Substituents on the benzyl ring influence reaction rates; electron-withdrawing groups enhance electrophilicity .

Q. Can this compound serve as a ligand in coordination chemistry or catalysis?

- Coordination : The imine nitrogen can bind to transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes for catalytic applications such as cross-coupling reactions .